molecular formula C10H8BrNO2 B120042 2-(6-Bromo-1H-indol-3-yl)acetic acid CAS No. 152213-66-6

2-(6-Bromo-1H-indol-3-yl)acetic acid

Cat. No. B120042
CAS RN: 152213-66-6
M. Wt: 254.08 g/mol
InChI Key: BSYVHEMZTXJMFN-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-3-yl)acetic acid, also known as 6-bromoindole-3-acetic acid (BIAA), is a synthetic organic compound that is widely used for its various applications in scientific research. It is a versatile compound that has been used as a reagent in organic synthesis, as a bioactive molecule in pharmaceutical research, and as a fluorescent probe in biochemical and physiological studies. BIAA has been extensively studied for its unique properties and potential applications in drug discovery and development.

Scientific Research Applications

Herbicidal Activity

Indole-3-carboxylic acid derivatives, which are structurally similar to “2-(6-Bromo-1H-indol-3-yl)acetic acid”, have been reported to exhibit herbicidal activity . These compounds act as antagonists of the auxin receptor protein TIR1, a key player in plant growth regulation. They can inhibit the growth of both dicotyledonous and monocotyledonous plants, making them potential candidates for weed control applications .

Development of Sustainable Herbicides

The development of sustainable herbicides is a critical aspect of modern agriculture. Indole derivatives, including “2-(6-Bromo-1H-indol-3-yl)acetic acid”, could potentially be used to design herbicides with high efficacy, low toxicity, low persistence, low resistance, and environmentally friendly properties .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Therefore, “2-(6-Bromo-1H-indol-3-yl)acetic acid” could potentially be used in the synthesis of various alkaloids, which are a class of naturally occurring organic compounds that contain mostly basic nitrogen atoms.

Treatment of Various Disorders

Indole derivatives have been reported to exhibit various biologically significant properties . They could potentially be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . Therefore, “2-(6-Bromo-1H-indol-3-yl)acetic acid” could potentially be used in the development of new drugs for the treatment of inflammation and pain .

Structural Insights through Mass Spectral Analysis

The mass spectral analysis of indole derivatives can provide invaluable structural insights . This technique can confirm the molecular weight of a synthesized compound and infer potential fragmentation patterns .

properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVHEMZTXJMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626081
Record name (6-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-1H-indol-3-yl)acetic acid

CAS RN

152213-66-6
Record name (6-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-bromo-1H-indol-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step E (2): To a solution of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid (780 mg, 2.9 mmol) from Step E (1) in MeOH/EtOH (20.0 mL/5.0 mL) was added 4-methylbenzenesulfonohydrazide (1.1 g, 5.8 mmol). The mixture was heated at reflux for 5 h. The solvent was removed. 15 mL of THF and NaBH4 (658 mg, 17.4 mmol) were then added. The reaction mixture was stirred at 50° C. overnight and then at an additional 6 h at 80° C. The reaction mixture was diluted with H2O and 1.0 N HCl and washed with EtOAc. The aqueous layer was concentrated and the residue was purified using reverse phase Prep-HPLC to give 18 mg of the title compound. MS (ESI) (M−H)+=251.98/254.01. 1H-NMR (500 MHz, CD3OD) δ 7.52 (s, 1 H), 7.46 (d, J=8.55 Hz, 1 H), 7.19 (s, 1 H), 7.14 (dd, J=8.55, 1.53 Hz, 1 H), 3.73 (s, 2 H).
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